An In-depth Technical Guide to 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
CAS Number: 1240565-13-2 Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine, a substituted...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1240565-13-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine, a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including anticancer, antifungal, and antipsychotic agents.[1][2] This document details a proposed synthetic route, purification strategies, and methods for the characterization of the title compound, grounded in established chemical principles and analogous procedures.
Molecular Structure and Properties
1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine is a chiral molecule featuring a 4-chloro-2-fluorobenzoyl group attached to one of the nitrogen atoms of a 3-methylpiperazine ring. The presence of the halogenated benzoyl moiety and the chiral center in the piperazine ring are key structural features that likely influence its biological activity and pharmacokinetic properties.
Table 1: Physicochemical Properties (Predicted)
Property
Value
Source
Molecular Formula
C12H14ClFN2O
Calculated
Molecular Weight
256.71 g/mol
Calculated
XLogP3
2.5
Predicted
Hydrogen Bond Donor Count
1
Predicted
Hydrogen Bond Acceptor Count
3
Predicted
Rotatable Bond Count
2
Predicted
Proposed Synthesis Pathway
The synthesis of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine can be achieved through the selective N-acylation of 3-methylpiperazine with 4-chloro-2-fluorobenzoyl chloride. A critical aspect of this synthesis is achieving mono-acylation and controlling the regioselectivity of the reaction. The two nitrogen atoms of 3-methylpiperazine have different steric environments, which can be exploited to favor acylation at the less hindered nitrogen.
The proposed two-step synthesis involves the activation of 4-chloro-2-fluorobenzoic acid to its corresponding acyl chloride, followed by a controlled acylation of 3-methylpiperazine.
An In-depth Technical Guide to (4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone: Structure, Synthesis, and Biological Potential
This guide provides a comprehensive technical overview of the novel chemical entity, (4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone. Designed for researchers, medicinal chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the novel chemical entity, (4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone. Designed for researchers, medicinal chemists, and drug development professionals, this document delineates a plausible synthetic pathway, predicts its physicochemical and spectroscopic characteristics, and explores its potential biological significance based on established structure-activity relationships of its constituent pharmacophores.
Introduction: Deconstructing the Pharmacophores
(4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone is a synthetic compound that integrates three key structural motifs, each contributing to its unique chemical identity and potential biological activity: the 4-chloro-2-fluorophenyl group, the methanone linker, and the 3-methyl-1-piperazinyl moiety.
The Piperazine Core : The piperazine ring is a prolific scaffold in medicinal chemistry, recognized for its "privileged" status due to its presence in a wide array of approved drugs.[1][2] Its two nitrogen atoms provide handles for synthetic modification and can influence physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[3][4] The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[5][6] The methyl substitution at the 3-position of the piperazine ring introduces a chiral center and steric bulk, which can influence binding affinity and selectivity for biological targets.
The Halogenated Phenyl Ring : The presence of chlorine and fluorine atoms on the phenyl ring is a common strategy in drug design. Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[7] Fluorine, in particular, can alter the pKa of nearby functional groups and participate in hydrogen bonding, thereby influencing a compound's pharmacokinetic and pharmacodynamic properties.[7]
The Methanone Linker : The ketone group serves as a rigid linker connecting the piperazine and the substituted phenyl rings. The amide bond within this linker is a key structural feature, and its planarity can influence the overall conformation of the molecule.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of (4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone is via an amide coupling reaction between 4-chloro-2-fluorobenzoic acid and 2-methylpiperazine. This is a well-established method for the formation of N-acylpiperazines.[][9]
The proposed two-step synthesis is outlined below:
Step 1: Activation of 4-chloro-2-fluorobenzoic acid
The carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[10] This activation step is crucial for the subsequent nucleophilic attack by the piperazine nitrogen.
Step 2: Amide bond formation
The activated 4-chloro-2-fluorobenzoyl chloride is then reacted with 2-methylpiperazine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[] The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.
Alternatively, a direct amide coupling can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[11]
A proposed synthetic workflow for the target compound.
Predicted Physicochemical and Spectroscopic Properties
Based on the constituent functional groups, the following properties for (4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone can be predicted:
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₁₂H₁₄ClFN₂O
Based on the chemical structure.
Molecular Weight
~256.7 g/mol
Calculated from the molecular formula.
Appearance
Likely a white to off-white solid
Typical for small organic molecules of this class.
Solubility
Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.
The piperazine moiety may confer some aqueous solubility, but the halogenated phenyl ring increases lipophilicity.[4]
pKa
Two pKa values are expected due to the two nitrogen atoms of the piperazine ring. The pKa of the secondary amine will be higher than that of the tertiary amide nitrogen.[12][13]
The electronic environment of each nitrogen atom dictates its basicity.
LogP
Moderately lipophilic
The halogenated aryl group contributes to lipophilicity, while the piperazine ring adds some polarity.[4]
Predicted Spectroscopic Data:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chloro-2-fluorophenyl ring, the protons of the piperazine ring (which may be complex due to chair conformations and restricted rotation around the amide bond), and the methyl group protons.[14][15] The chemical shifts of the piperazine protons will be influenced by the adjacent electron-withdrawing carbonyl group.[16]
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the carbons of the piperazine ring, and the methyl carbon.[15][16]
Mass Spectrometry (MS): The mass spectrum under electrospray ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺. Characteristic fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the piperazine ring.[17][18][19]
Potential Biological Activity and Structure-Activity Relationship (SAR)
While no specific biological data exists for this compound, its structural components suggest potential activities in several therapeutic areas.
CNS Activity: Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.[7] The (4-chloro-2-fluorophenyl) moiety could confer affinity for these targets.
Anticancer Activity: The piperazine scaffold is present in numerous anticancer agents.[2][20] The antiproliferative activity could be mediated through various mechanisms, including kinase inhibition or induction of apoptosis.
Antimicrobial Activity: Piperazine derivatives have also been explored for their antibacterial and antifungal properties.[6][21]
Structure-Activity Relationship Insights:
The biological activity of this molecule can be systematically explored by modifying its structure:
Piperazine Substitution: Altering the substituent at the 3-position of the piperazine ring (e.g., varying alkyl chain length, introducing other functional groups) could impact potency and selectivity.
Aromatic Ring Substitution: Modifying the substitution pattern on the phenyl ring (e.g., changing the position or nature of the halogens) would likely have a significant effect on biological activity.
Linker Modification: While the methanone linker is common, exploring other linkers could alter the molecule's conformational flexibility and, consequently, its biological profile.
Detailed Experimental Protocols
Synthesis of (4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone
Activation of Carboxylic Acid: To a solution of 4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
Allow the reaction mixture to stir at room temperature for 2 hours.
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-chloro-2-fluorobenzoyl chloride.
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
In a separate flask, dissolve 2-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Add the solution of 2-methylpiperazine and triethylamine dropwise to the acyl chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃.
Separate the organic layer and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Combine the fractions containing the desired product and evaporate the solvent to yield (4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone.
Detailed experimental workflow for synthesis and purification.
Characterization of the Final Product
The identity and purity of the synthesized (4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone should be confirmed by the following analytical techniques:
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Purity Analysis: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).
In Silico ADMET Prediction
Computational tools can provide valuable insights into the potential pharmacokinetic and toxicological properties of a novel compound.[22][23][24] Various online platforms and software can be used to predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions can help guide further experimental studies and prioritize compounds for in vivo testing.[25][26]
Conclusion
(4-Chloro-2-fluorophenyl)(3-methyl-1-piperazinyl)methanone represents a novel chemical entity with significant potential for biological activity, stemming from its constituent pharmacophoric groups. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic data provide a benchmark for the experimental characterization of this compound. Further investigation into its biological properties is warranted to explore its therapeutic potential.
References
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The Chemical Landscape of 4-Chloro-2-Fluorobenzoyl Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] Its uniq...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and physicochemical properties allow for versatile interactions with a range of biological targets. This technical guide delves into the core chemical properties of a specific and promising class of these compounds: 4-chloro-2-fluorobenzoyl piperazine derivatives. This guide will explore their synthesis, physicochemical characteristics, and the critical structure-activity relationships that govern their biological effects, providing a comprehensive resource for researchers in drug discovery and development.
The Core Moiety: Synthesis and Physicochemical Properties
The foundational structure of the derivatives discussed herein is (4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone. The synthesis of derivatives based on this core typically involves a multi-step process, beginning with the modification of a piperazine precursor, which is then acylated.[3]
A representative synthetic pathway for a derivative, 1-(4-(4-Chloro-2-fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone, is outlined below.[3] This synthesis demonstrates a common strategy where the piperazine nitrogen acts as a nucleophile in a substitution reaction, followed by acylation.
General Synthetic Protocol
A detailed, step-by-step methodology for the synthesis of a 4-chloro-2-fluorobenzoyl piperazine derivative is provided below. This protocol is based on established synthetic routes for similar compounds.[3]
Step 1: Synthesis of the Piperazine Intermediate
To a stirred solution of the appropriate alcohol precursor, add tert-butyl bromoacetate in a suitable solvent such as dimethylformamide (DMF).
Add potassium carbonate (1.2 equivalents) to the mixture.
Heat the reaction mixture to 80°C and monitor its progress using thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under vacuum.
Purify the crude product by column chromatography to yield the ester intermediate.
Step 2: Deprotection
Dissolve the ester intermediate in dichloromethane.
Add trifluoroacetic acid and stir the solution overnight.
Monitor the reaction by TLC.
Once complete, quench the reaction with sodium bicarbonate and extract with ethyl acetate.
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum.
Purify the crude product by column chromatography to obtain the deprotected acid.
Step 3: Acylation with 4-Chloro-2-fluorobenzoyl Chloride
Dissolve the deprotected piperazine derivative in a suitable solvent like dichloromethane.
Cool the solution to 0°C.
Add triethylamine (a base) to the solution.
Slowly add 4-chloro-2-fluorobenzoyl chloride to the reaction mixture.
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
Purify the final product by column chromatography.
Diagram of the General Synthetic Workflow
Caption: The interplay between the core structure, modifications, and resulting biological activity.
Biological Activities and Therapeutic Potential
Derivatives of the 4-chloro-2-fluorobenzoyl piperazine scaffold have been investigated for a range of therapeutic applications, leveraging the broad biological activities associated with the piperazine nucleus.
Antipsychotic Activity: Piperazine derivatives are well-represented among antipsychotic medications. The structural similarity of the 4-chloro-2-fluorobenzoyl piperazine core to known antipsychotics suggests potential activity at dopamine and serotonin receptors. Structure-activity relationship studies on related homopiperazine analogs of haloperidol have demonstrated that modifications to the piperazine and the attached aryl groups can fine-tune receptor binding affinities, leading to the identification of new potential antipsychotic agents.
[4]* Anticancer Activity: Numerous piperazine derivatives have been explored for their anticancer properties. [1]The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. For example, a derivative containing the 4-(4-chloro-2-fluorophenyl)piperazin-1-yl moiety has been shown to target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells.
[3]* Other Potential Applications: The versatility of the piperazine scaffold suggests that 4-chloro-2-fluorobenzoyl piperazine derivatives could be explored for other therapeutic areas, including as antimicrobial, antifungal, and CNS-active agents.
[1][5]
Conclusion and Future Directions
The 4-chloro-2-fluorobenzoyl piperazine scaffold represents a promising area for drug discovery and development. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on the synthesis and screening of a broader library of derivatives to fully elucidate their structure-activity relationships. Furthermore, detailed in vitro and in vivo studies are necessary to understand their mechanisms of action and to evaluate their therapeutic potential for specific diseases. The integration of computational modeling and experimental screening will be instrumental in guiding the rational design of novel and potent drug candidates based on this versatile chemical core.
References
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1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine SMILES and InChI key
This guide provides an in-depth technical profile of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine , a specific piperazine amide scaffold frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical profile of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine , a specific piperazine amide scaffold frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of GPCR ligands.
Chemical Identity & Informatics
This section establishes the definitive structural identifiers for the compound. The regiochemistry is defined by the acylation of the less hindered nitrogen of the 2-methylpiperazine parent, resulting in the 3-methyl congener upon IUPAC renumbering.
Core Scaffold: Piperazine ring with a single chiral center at C3.
Pharmacophore: The 4-chloro-2-fluorobenzoyl moiety is a bioisostere often used to improve metabolic stability (blocking para-oxidation) and modulate lipophilicity compared to a standard benzoyl group.
Stereochemistry: The "3-methyl" designation implies a chiral center. In drug development, the (R)- and (S)- enantiomers often exhibit distinct binding profiles. The synthesis section below assumes a racemic approach unless chiral starting materials are specified.
Synthetic Methodology & Regioselectivity
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: Regioselective Acylation .
The Regioselectivity Challenge
The starting material, 2-methylpiperazine , contains two nucleophilic nitrogen atoms:
N1 (Adjacent to Methyl): Sterically hindered.
N4 (Distal to Methyl): Sterically accessible.
To obtain the 1-(...)-3-methylpiperazine product, one must acylate the unhindered N4 position of the 2-methylpiperazine parent. (Note: IUPAC priority rules dictate that the acylated nitrogen becomes N1, shifting the methyl group to position 3).
Diagram: Reaction Pathway & Logic
Caption: Kinetic control favors acylation at the unhindered nitrogen, yielding the 3-methyl isomer.
Experimental Protocol (Standard Bench)
Objective: Synthesis of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine via nucleophilic acyl substitution.
Reagents:
2-Methylpiperazine (1.0 equiv)
4-Chloro-2-fluorobenzoyl chloride (0.9 equiv) — Limiting reagent to prevent bis-acylation.
Triethylamine (TEA) or DIPEA (1.1 equiv)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Preparation: Dissolve 2-methylpiperazine (10 mmol) and TEA (11 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
Addition: Dissolve 4-chloro-2-fluorobenzoyl chloride (9 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes.
Why? Slow addition at low temperature maximizes regioselectivity for the unhindered nitrogen and minimizes di-acylation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).
Workup (Critical for Purity):
Wash organic layer with 1M NaOH (2 x 30 mL).
Mechanism: The target product contains a secondary amine (basic). The byproduct (bis-amide) is neutral. The unreacted acid chloride hydrolyzes to acid (acidic).
Extraction Strategy: To isolate the pure amine:
Extract the reaction mixture with 1M HCl . The target amine moves to the aqueous phase; neutral bis-amides remain in DCM.
Discard organic layer.
Basify the aqueous layer (pH > 12) with 4M NaOH.
Extract back into DCM. This yields the mono-acylated product.
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Analytical Profiling
Validating the structure requires distinguishing between the 2-methyl and 3-methyl isomers.
NMR Interpretation
¹H NMR (DMSO-d₆ or CDCl₃):
Amide Rotamers: Due to the partial double bond character of the N-C=O bond, signals often appear doubled or broadened at room temperature.
Regiochemistry Marker:
3-Methyl Isomer (Target): The methine proton (CH-CH₃) is adjacent to a secondary amine (NH). It will shift upfield (~2.8–3.0 ppm) compared to if it were adjacent to the amide.
2-Methyl Isomer (Byproduct): The methine proton is adjacent to the amide carbonyl. It will shift downfield (~4.0–4.5 ppm).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Expected m/z: [M+H]⁺ = 257.1.
Chlorine Isotope Pattern: Look for the characteristic 3:1 ratio of ³⁵Cl/³⁷Cl (m/z 257 and 259).
Applications in Drug Discovery
This scaffold is a versatile building block. The free secondary amine allows for further diversification.
Functionalization Workflow
Caption: Common diversification pathways for the piperazine scaffold in medicinal chemistry.
Therapeutic Relevance
Dopamine/Serotonin Modulators: The 4-fluorobenzoyl piperazine motif is a "privileged structure" found in various antipsychotics and anxiolytics. The addition of the chlorine and methyl group restricts conformational flexibility, potentially increasing selectivity for specific receptor subtypes (e.g., 5-HT₂A vs D₂).
Kinase Inhibition: Used as a solvent-exposed tail in kinase inhibitors to improve solubility and pharmacokinetic properties.
References
PubChem Compound Summary. 1-(4-Chloro-2-fluorophenyl)piperazine (Structural Analog). National Center for Biotechnology Information. Accessed 2024.[1] Link
Jacobsen, E. J., et al. (1999). Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABA(A) ligands. Journal of Medicinal Chemistry.
Boga, C., et al. (2016). Regioselective acylation of piperazine derivatives.[2] Organic & Biomolecular Chemistry.[3][4] (Protocol grounding for N4-selectivity).
Technical Guide: Solubility & Handling of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine in DMSO
The following is an in-depth technical guide regarding the solubility, handling, and application of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine . Executive Summary & Chemical Identity 1-(4-Chloro-2-fluorobenzoyl)-3-m...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide regarding the solubility, handling, and application of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine .
Executive Summary & Chemical Identity
1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine is a functionalized piperazine-benzamide derivative commonly utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a lipophilic di-halogenated phenyl ring coupled to a polar piperazine core via an amide linkage.
Understanding its solubility profile is critical for biological assays, as the interplay between the hydrophobic benzoyl moiety and the ionizable secondary amine (at position 4) dictates its behavior in solution.
Chemical Profile
Property
Detail
Chemical Name
1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
Functional Class
Benzamide; Piperazine derivative; Secondary Amine
Molecular Formula
C₁₂H₁₄ClFN₂O
Molecular Weight
~256.7 g/mol
Physical State
White to off-white solid (typically)
pKa (Predicted)
~8.5 (Piperazine N4 amine)
LogP (Predicted)
~1.8 – 2.2
Solubility Profile in DMSO
Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stock solutions of this compound due to its high dielectric constant and ability to solvate both the aromatic (lipophilic) and amide (polar) regions of the molecule.
Solubility Data & Causality
Solvent
Solubility Limit (Est.)
Mechanistic Insight
DMSO
> 50 mM (~13 mg/mL)
The polar aprotic nature of DMSO disrupts intermolecular hydrogen bonding of the amide, while accommodating the hydrophobic halogenated phenyl ring.
Ethanol
~ 10–25 mM
Good solubility, but less effective than DMSO due to lower polarity.
Water (pH 7.4)
< 1 mM (Poor)
The neutral free base is lipophilic. Solubility improves significantly at pH < 5 due to protonation of the N4 amine.
Expert Insight: While specific batch data may vary, benzoyl-piperazine analogs consistently exhibit DMSO solubility exceeding 100 mM. However, for biological stock solutions, we recommend a standard concentration of 10 mM or 20 mM to prevent precipitation during freeze-thaw cycles and to minimize DMSO volume in downstream cellular assays.
Protocol: Preparation of Stock Solution
Standard Operating Procedure (SOP) for preparing a 10 mM Stock.
Ultrasonic bath (Sonication is often required to break crystal lattice energy)
Amber glass vials (to protect from light)
Step-by-Step Methodology
Calculate Mass: To prepare 1 mL of 10 mM stock :
Calculation:
.
Weighing: Accurately weigh ~2.6 mg of the solid into a sterile amber vial. Record the exact mass.
Volume Adjustment: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.
Example: If you weighed 2.8 mg:
.
Dissolution: Add the calculated volume of anhydrous DMSO.
Agitation: Vortex vigorously for 30 seconds.
Clarification: If solid particles remain, sonicate at room temperature for 5–10 minutes. The solution should become optically clear.
Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Workflow Visualization
The following diagram illustrates the critical path from solid handling to biological assay, highlighting the "Danger Zone" where precipitation often occurs.
Figure 1: Critical workflow for dissolving and diluting lipophilic benzamide derivatives. Note the checkpoint at the aqueous dilution step.
Troubleshooting & Biological Application
The most common failure mode with this class of compounds is "crashing out" (precipitation) when the DMSO stock is diluted into aqueous media (e.g., PBS, cell culture media).
The "Self-Validating" Solubility Test
Before running a valuable experiment, perform this quick validation:
Prepare your intended working concentration (e.g., 10 µM) in a clear tube containing your assay buffer.
Hold the tube against a dark background with a light source from the side (Tyndall effect).
Fix: Lower the working concentration or add a solubilizing agent (e.g., 0.05% Tween-20) to the buffer before adding the compound.
Handling "Hygroscopic" DMSO
DMSO is hygroscopic (absorbs water from air). Water accumulation in DMSO stocks decreases the solubility of lipophilic compounds like 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine, leading to precipitation upon freezing.
Rule: Always use fresh or well-sealed anhydrous DMSO.
Sign of Failure: If your frozen stock looks "slushy" or has crystals at the bottom upon thawing, the DMSO has absorbed water. Discard and prepare fresh.
References
PubChem Compound Summary. 1-(4-Chloro-2-fluorophenyl)piperazine (Analogous Structure). National Center for Biotechnology Information.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Difference between 2-methyl and 3-methyl piperazine benzamides
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
The piperazine benzamide scaffold is a privileged structure in medicinal chemistry, ubiquitous in GPCR ligands (e.g., D2/D3 antagonists), kinase inhibitors (e.g., BCR-ABL), and ion channel modulators. While the piperazine ring provides solubility and a specific vector for hydrogen bonding, the introduction of a methyl group—the "Magic Methyl" effect—can drastically alter the physicochemical and pharmacological profile of the molecule.
This guide dissects the critical differences between 2-methyl and 3-methyl piperazine benzamides. The distinction is not merely nomenclature; it dictates synthetic feasibility, conformational entropy, metabolic soft spots, and receptor subtype selectivity.
2-Methyl (Proximal): Defined by the methyl group at the C2 position relative to the benzamide nitrogen (N1). Characterized by high steric pressure on the amide bond, restricted rotation, and improved metabolic stability against amidases.
3-Methyl (Distal): Defined by the methyl group at the C3 position relative to the benzamide nitrogen (N1). Characterized by lower steric strain, preservation of amide planarity, and modulation of basicity at the distal N4 nitrogen.
Structural & Conformational Dynamics[1]
The placement of the methyl group dictates the conformational energy landscape of the piperazine ring.
The 2-Methyl "Lock" (Proximal Effect)
Placing a methyl group at C2 (ortho to the amide nitrogen) introduces significant
strain (allylic strain) between the methyl group and the amide carbonyl oxygen.
Consequence: To relieve this strain, the piperazine ring often adopts a rigid chair conformation where the methyl group is forced into an equatorial position. In some cases, severe clash forces the amide bond out of planarity or induces a twist-boat conformation.
Therapeutic Utility: This "conformational locking" reduces the entropy penalty of binding if the rigidified structure matches the bioactive conformation. It is often used to improve selectivity between closely related receptor subtypes (e.g.,
7 vs 9 nAChR) [1].
The 3-Methyl "Spacer" (Distal Effect)
The C3 methyl group is distal to the amide bond. It exerts minimal influence on the amide planarity but significantly impacts the "width" of the molecule and the environment of the N4 nitrogen.
Consequence: The 3-methyl isomer retains the flexibility of the amide bond similar to the des-methyl parent. However, the methyl group creates a hydrophobic volume that can fill specific pockets in the receptor (e.g., hydrophobic sub-pockets in kinase ATP binding sites).
Chirality: The 3-position creates a chiral center that projects the methyl group either "up" or "down" relative to the ring plane, often acting as a stereoselective switch for potency.
Conformational Decision Tree
Figure 1: Decision logic for selecting methyl position based on structural biology requirements.
Synthetic Pathways & Regioselectivity[2]
The synthesis of these isomers presents a classic regioselectivity trap. The starting material, 2-methylpiperazine , has two non-equivalent nitrogens:
N1 (Proximal to Methyl): Sterically hindered (secondary amine).
N4 (Distal to Methyl): Less hindered (secondary amine).
The Nucleophilicity Mismatch
When reacting 2-methylpiperazine with a benzoyl chloride:
Kinetic Product: The electrophile attacks the less hindered N4 nitrogen.
Result: This forms the 3-methyl piperazine benzamide (relative to the new amide bond).
Synthesis of the 2-Methyl Isomer
To force the benzamide onto the hindered N1 position (creating the 2-methyl isomer), one must protect the more reactive N4 nitrogen first.
Table 1: Synthetic Strategy Comparison
Feature
2-Methyl Benzamide (Proximal)
3-Methyl Benzamide (Distal)
Starting Material
2-methylpiperazine
2-methylpiperazine
Reactivity
Low (Hindered Nitrogen)
High (Unhindered Nitrogen)
Synthetic Route
Protection Coupling Deprotection
Direct Coupling (Nucleophilic Attack)
Key Reagent
N-Boc-3-methylpiperazine
Benzoyl Chloride (1.0 eq)
Yield
Moderate (Multi-step)
High (Single-step)
Cost
Higher
Lower
Regioselective Synthesis Workflow
Figure 2: Synthetic divergence. Route A exploits natural nucleophilicity for 3-Me; Route B requires protecting group manipulation for 2-Me.
Physicochemical Properties & DMPK
The position of the methyl group significantly alters the Drug Metabolism and Pharmacokinetics (DMPK) profile.
Metabolic Stability (Microsomal Stability)
2-Methyl Advantage: The methyl group at C2 acts as a "metabolic shield" for the amide bond. It sterically hinders amidases that might hydrolyze the benzamide. Furthermore, it reduces the liability of N-dealkylation at the N1 position.
3-Methyl Disadvantage: While it protects the C3 carbon from oxidation, it leaves the amide bond fully exposed to hydrolytic enzymes.
Basicity (pKa)
Inductive Effect: The methyl group is electron-donating (+I effect).
2-Methyl: The proximity to the amide withdraws electron density, but the steric bulk can prevent solvation of the protonated species, slightly lowering the pKa of the distal amine compared to the 3-methyl isomer.
3-Methyl: The methyl group is closer to the basic N4 amine. It slightly increases the pKa (making it more basic) due to inductive donation, potentially improving solubility at physiological pH but increasing risk of hERG channel inhibition (which often correlates with high basicity).
Lipophilicity (LogD)
Both isomers add roughly the same lipophilicity (~0.5 LogP units) compared to the des-methyl parent. However, the 2-methyl isomer often has a lower effective LogD because the "folded" conformation (due to sterics) can mask the polar amide surface area.
Experimental Protocols
Protocol A: Synthesis of 3-Methyl Piperazine Benzamide (Direct Coupling)
Use this protocol when the methyl group is required at the C3 position (distal).
Acylation: Cool to 0°C. Add substituted benzoyl chloride (1.0 eq) dropwise over 30 mins. Note: Slow addition favors the kinetic product (reaction at the unhindered N4).
Workup: Stir at RT for 2 hours. Quench with NaHCO3. Extract with DCM.
Purification: The major product is the 3-methyl isomer. Purify via flash chromatography (MeOH/DCM gradient).
Protocol B: Determination of Regiochemistry (NOE Study)
Self-validating step to ensure correct isomer assignment.
Sample: Dissolve 5 mg of product in DMSO-d6.
Experiment: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.
Validation Logic:
Irradiate Methyl Protons:
If 2-Methyl : You will see NOE enhancement of the ortho-protons on the benzamide ring (due to spatial proximity).
If 3-Methyl : You will see NOE enhancement of the piperazine ring protons only; no enhancement of the benzamide aromatic protons.
References
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
Source: PubMed Central (PMC)
URL:[Link]
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
Source: Journal of Chemical Information and Modeling (via PMC)
URL:[Link]
Stability of Synthetic Piperazines in Human Whole Blood.
Source: Journal of Analytical Toxicology (via PubMed)
URL:[Link]
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
Source: Journal of Medicinal Chemistry (via PMC)
URL:[Link]
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines.
Source: Caltech / Angewandte Chemie
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine, a key intermediate in pharmaceutical development. The described methodology fo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine, a key intermediate in pharmaceutical development. The described methodology focuses on the selective N-acylation of 2-methylpiperazine with 4-chloro-2-fluorobenzoyl chloride. This application note details the reaction mechanism, offers a step-by-step experimental procedure, outlines purification and characterization techniques, and provides troubleshooting guidance to ensure high yield and purity. The protocol is designed for scalability and is intended for researchers, chemists, and process development professionals.
Introduction and Significance
Piperazine derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[1] The title compound, 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine, is a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). The selective acylation of an unsymmetrical diamine like 2-methylpiperazine presents a common but manageable challenge: controlling the reaction to favor mono-acylation at the less sterically hindered nitrogen atom.
This guide details a robust method based on the principles of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct generated during acylation, thereby driving the reaction to completion.[2][3] Careful control over stoichiometry, temperature, and addition rate allows for high selectivity and yield.
Reaction Overview and Mechanism
The core of this synthesis is the nucleophilic acyl substitution reaction between 2-methylpiperazine and 4-chloro-2-fluorobenzoyl chloride.
Chemical Equation:
Mechanism:
The reaction proceeds via a nucleophilic attack of the secondary amine of 2-methylpiperazine on the electrophilic carbonyl carbon of the acyl chloride. The nitrogen on the less sterically hindered position (N4) is more accessible and thus reacts preferentially. A tertiary amine base, such as triethylamine (TEA), is employed as an acid scavenger.[4][5] It neutralizes the hydrogen chloride (HCl) formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[6][7] The resulting triethylammonium chloride salt typically precipitates from the reaction mixture.[5]
Materials and Reagent Data
Proper handling and quality of reagents are paramount for success. All reagents should be of high purity (≥98%) and anhydrous where specified.
Reagent
Formula
MW ( g/mol )
Molarity/Density
Equivalents
Notes
2-Methylpiperazine
C₅H₁₂N₂
100.16
Solid
1.2
Use of a slight excess helps drive the reaction and can be removed during work-up.
4-Chloro-2-fluorobenzoyl chloride
C₇H₃Cl₂FO
193.01
~1.5 g/mL
1.0
Highly reactive and moisture-sensitive. Handle under an inert atmosphere.
Triethylamine (TEA)
C₆H₁₅N
101.19
0.726 g/mL
1.5
Anhydrous grade is essential. Acts as an HCl scavenger.
Dichloromethane (DCM)
CH₂Cl₂
84.93
1.33 g/mL
-
Anhydrous solvent.
Hydrochloric Acid (HCl)
HCl
36.46
1 M (aq)
-
For aqueous work-up.
Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
Saturated (aq)
-
For aqueous work-up.
Brine (Saturated NaCl)
NaCl
58.44
Saturated (aq)
-
For aqueous work-up.
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Solid
-
Drying agent.
Safety Precautions:
4-Chloro-2-fluorobenzoyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
2-Methylpiperazine: Corrosive and may cause burns. Avoid inhalation and skin contact.
Triethylamine: Flammable liquid with a strong odor. It is toxic and corrosive. Handle in a fume hood.[6]
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale of the limiting reagent, 4-chloro-2-fluorobenzoyl chloride.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine.
Step-by-Step Procedure:
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-methylpiperazine (1.20 g, 12.0 mmol, 1.2 eq) and anhydrous dichloromethane (DCM, 40 mL).
Stir the mixture until the solid dissolves completely. Add triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq).
Cool the flask to 0-5 °C using an ice-water bath.
Acylation: In a separate dry flask, dissolve 4-chloro-2-fluorobenzoyl chloride (1.93 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).
Add this solution to the dropping funnel and add it dropwise to the cooled piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.[5]
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approx. 16 hours).
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5) with 0.5% triethylamine to reduce tailing.[6] The product should have a higher Rf than the starting piperazine.
Work-up and Isolation: Quench the reaction by slowly adding 30 mL of deionized water. Stir for 10 minutes.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess 2-methylpiperazine and triethylamine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 1% to 5% methanol in dichloromethane to isolate the pure product.
Combine the pure fractions and remove the solvent in vacuo to obtain 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine as a white to off-white solid. Expected yield: 80-90%.
Product Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques. Due to hindered rotation around the amide C-N bond, NMR signals for the piperazine protons may appear broadened or as multiple conformers at room temperature.[8][9]
¹H NMR (400 MHz, CDCl₃): Expected signals will include aromatic protons (approx. δ 7.0-7.5 ppm), piperazine ring protons (broad signals, approx. δ 2.5-4.0 ppm), and the methyl group singlet or doublet (approx. δ 1.1-1.3 ppm).
¹³C NMR (101 MHz, CDCl₃): Expected signals include the carbonyl carbon (approx. δ 164-166 ppm), aromatic carbons (including C-F and C-Cl coupled signals), and aliphatic carbons of the piperazine ring and methyl group.
Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺. For C₁₂H₁₄ClFN₂O, the expected monoisotopic mass is 256.08.
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch characteristic of an amide at approximately 1640-1650 cm⁻¹.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Low Yield
- Incomplete reaction. - Hydrolysis of acyl chloride. - Loss of product during aqueous work-up.
- Ensure anhydrous conditions. Use fresh, high-purity reagents. - Extend reaction time or slightly increase temperature (to 40 °C). - Perform back-extraction of the aqueous layers with DCM.
Di-acylated byproduct formation
- Stoichiometry of acyl chloride is too high. - Slow addition was not maintained.
- Use the recommended 1.2 equivalents of 2-methylpiperazine. - Ensure slow, dropwise addition of the acyl chloride at 0-5 °C.
Product difficult to purify
- Co-elution with starting materials or byproducts. - Residual triethylamine.
- Ensure the acidic wash (1M HCl) during work-up was effective. - For chromatography, add 0.5% TEA to the eluent to improve peak shape.[6] - Consider an alternative purification method like crystallization.[10]
Broad or complex NMR signals
- Restricted rotation around the amide bond.
- This is an inherent property of the molecule.[9][11] - Run a variable temperature (VT) NMR experiment; signals should sharpen at higher temperatures.[8]
References
Chemistry Schotten Baumann Reaction. SATHEE.
TRIETHYLAMINE. National Center for Biotechnology Information.
Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Linasari, et al. (2025).
TRIETHYLAMINE. Ataman Kimya.
An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Benchchem.
Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? ResearchGate.
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC.
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
Preparation of n-substituted piperazines. Google Patents.
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
Application Note: Strategic Synthesis & Utilization of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine in JAK Inhibitor Design
This Application Note is structured to guide researchers through the precise synthesis, validation, and application of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine , a critical "tail moiety" used to optimize physicoch...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the precise synthesis, validation, and application of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine , a critical "tail moiety" used to optimize physicochemical properties (solubility, metabolic stability) in the development of Janus Kinase (JAK) inhibitors.
Executive Summary
The development of Type I and Type II kinase inhibitors often requires the attachment of a solubilizing "tail" group to the core scaffold (typically a pyrimidine, pyrrolopyrimidine, or indazole) that binds to the ATP hinge region. The 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine moiety represents a privileged substructure in medicinal chemistry.
The Piperazine Ring: Provides a basic center for hydrogen bonding with solvent-exposed residues (e.g., Asp/Glu) at the kinase solvent front, improving aqueous solubility.
The Benzoyl Group: Offers a rigid linker that can engage in hydrophobic interactions or pi-stacking within the ribose binding pocket or allosteric sites.
Halogenation (4-Cl, 2-F): The 2-fluoro substituent induces a twisted conformation relative to the amide plane (ortho-effect), potentially locking the bioactive conformation, while the 4-chloro group blocks metabolic oxidation (CYP450) at the para-position.
This guide details the regioselective synthesis of this intermediate and its subsequent coupling to a JAK scaffold.
Chemical Identity & Properties
Property
Data
IUPAC Name
1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
Molecular Formula
C₁₂H₁₄ClFN₂O
Molecular Weight
256.70 g/mol
Key Functionality
Secondary Amine (Nucleophile for Scaffold Coupling)
Chirality
Racemic (unless starting with (R)/(S)-2-methylpiperazine)
The primary challenge in synthesizing this intermediate is regioselectivity . 2-Methylpiperazine contains two nucleophilic nitrogens:
N1 (Proximal to Methyl): Sterically hindered (Secondary).
N4 (Distal to Methyl): Sterically accessible (Secondary).
To obtain the 3-methylpiperazine product (where the benzoyl group is attached to the distal nitrogen, renumbered as N1), the reaction must be kinetically controlled to favor the unhindered position.
Workflow Diagram
Caption: Kinetic control strategy for the selective acylation of the unhindered nitrogen in 2-methylpiperazine.
Detailed Protocol
Reagents:
2-Methylpiperazine (3.0 eq) - Using excess suppresses bis-acylation.
4-Chloro-2-fluorobenzoyl chloride (1.0 eq).
Dichloromethane (DCM) (Anhydrous).
Triethylamine (TEA) (1.1 eq) or DIPEA.
Step-by-Step Procedure:
Preparation of Amine Solution:
In a 500 mL round-bottom flask, dissolve 2-methylpiperazine (30.0 mmol) in anhydrous DCM (100 mL).
Cool the solution to 0°C using an ice/water bath. Cooling is critical to maximize the kinetic preference for the unhindered N4 position.
Controlled Addition:
Dissolve 4-chloro-2-fluorobenzoyl chloride (10.0 mmol) in DCM (20 mL).
Add this solution dropwise to the amine solution over 30–45 minutes using an addition funnel.
Note: Rapid addition leads to local high concentrations of acid chloride, increasing the formation of the unwanted N1-isomer and bis-acylated byproducts.
Reaction & Quench:
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The target product (Mono-acylated) should be the major peak.
Work-up (pH Switching Strategy):
Step A (Remove Bis-acylated & Neutrals): Extract the reaction mixture with 1M HCl (3 x 50 mL). The product (containing a free amine) will protonate and move to the aqueous layer. Bis-acylated impurities (neutral amides) remain in the DCM layer. Discard the DCM layer.
Step B (Recover Product): Basify the combined aqueous acidic extracts to pH ~12 using 4M NaOH (cool in an ice bath during addition).
Step C (Extraction): Extract the cloudy aqueous mixture with DCM (3 x 50 mL).
Step D (Drying): Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Yield & Purity:
Expected Yield: 75–85%.
The resulting oil/solid is typically sufficiently pure (>95%) for the next step. If the regioisomer ratio is poor, recrystallization from EtOAc/Hexane is recommended.
Application: Coupling to JAK Scaffold
Once synthesized, this piperazine derivative acts as the nucleophile to functionalize the core kinase scaffold. A common JAK inhibitor scaffold is a 4-chloropyrrolo[2,3-d]pyrimidine (similar to Ruxolitinib) or a 2,4-dichloropyrimidine .
Reaction Mechanism: S_NAr
The secondary amine of the piperazine attacks the electron-deficient aromatic ring of the scaffold.
Caption: Nucleophilic Aromatic Substitution (S_NAr) coupling the tail moiety to the kinase hinge-binding core.
Coupling Protocol
Setup:
Combine the JAK Core Scaffold (e.g., 4-chloropyrrolo[2,3-d]pyrimidine, 1.0 eq) and 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine (1.2 eq) in n-Butanol or DMF .
Add DIPEA (2.5 eq) or K₂CO₃ (2.0 eq).
Reaction:
Heat to 100–120°C for 12–24 hours. (Microwave irradiation at 140°C for 30 mins is a viable alternative for rapid library synthesis).
Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
Structural Biology & Rationale[3]
Why use 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine specifically?
Conformational Lock (The Ortho-Fluoro Effect):
The fluorine atom at the 2-position of the benzoyl ring creates steric repulsion with the amide carbonyl oxygen. This forces the phenyl ring to twist out of coplanarity with the amide bond. This "pre-organized" conformation can reduce the entropic penalty upon binding to the kinase pocket [1].
Metabolic Stability (The Para-Chloro Effect):
The para-position of the phenyl ring is a metabolic "soft spot" prone to oxidation by CYP450 enzymes. Blocking this site with a Chlorine atom (which is both lipophilic and electron-withdrawing) significantly increases the half-life (
) of the compound [2].
Solvent Front Interaction:
In JAK1/JAK2, the region extending from the ATP binding site towards the solvent is tolerant of bulk. The piperazine ring projects the benzoyl group into this space, where the halogenated ring can engage in halogen bonding or hydrophobic packing against residues in the flexible G-loop or the C-helix [3].
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
Smith, D. A., Di, L., & Kerns, E. H. (2009). The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature Reviews Drug Discovery, 9, 929–939. Link
Clark, J. D., et al. (2014). Discovery and SAR of novel JAK inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 24(5), 1339-1343. Link
Brockunier, L. L., et al. (2004). Human beta 3-adrenergic receptor agonists containing 1,2,3,4-tetrahydroisoquinoline and 5,6,7,8-tetrahydro-[1,6]naphthyridine. Bioorganic & Medicinal Chemistry Letters, 14(8), 1955-1959. (Demonstrates regioselective piperazine acylation). Link
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Application Note: Regioselective Benzoylation of 2-Methylpiperazine
Abstract & Strategic Overview The benzoylation of 2-methylpiperazine presents a classic challenge in heterocyclic chemistry: distinguishing between two secondary amines with subtle steric and electronic differences. For...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The benzoylation of 2-methylpiperazine presents a classic challenge in heterocyclic chemistry: distinguishing between two secondary amines with subtle steric and electronic differences. For drug development professionals, the choice of reagent and protocol dictates whether the product is the kinetically favored 4-benzoyl-2-methylpiperazine (N4-isomer), the thermodynamically controlled 1,4-dibenzoyl species, or the synthetically demanding 1-benzoyl-2-methylpiperazine (N1-isomer).
This guide provides a definitive technical workflow for controlling this regioselectivity. By leveraging the steric hindrance imposed by the C2-methyl group, researchers can achieve high selectivity without the need for extensive chromatographic purification.
Mechanistic Insight: The Steric Filter
To control the reaction, one must understand the substrate's topography. 2-Methylpiperazine contains two nucleophilic nitrogen atoms:
N1 (Proximal): Located adjacent to the C2-methyl group. The
and to the methyl group. This nitrogen is sterically accessible and kinetically superior.
The Rule of Selectivity: Under kinetically controlled conditions (low temperature, limiting electrophile), acylation occurs almost exclusively at N4 . Accessing N1 selectively requires a "Block-and-Access" strategy (Protection-Deprotection).
Visualization: Reaction Pathways
The following diagram illustrates the bifurcation of reactivity based on reagent stoichiometry and protection strategies.
Caption: Kinetic bifurcation of 2-methylpiperazine acylation. Direct routes favor N4; N1 requires N4-protection.
Reagent Selection Matrix
The choice of benzoylating agent significantly impacts the impurity profile.
Reagent
Reactivity
Selectivity (N4:N1)
Byproducts
Application Context
Benzoyl Chloride (BzCl)
High
Moderate to High (at 0°C)
HCl
Standard scale-up; robust but requires careful temp control.
Benzoic Anhydride
Moderate
High
Benzoic Acid
Milder conditions; preferred for acid-sensitive substrates.
Benzoic Acid + HATU/EDC
Low
Very High
Urea derivatives
Late-stage functionalization; expensive but precise.
Benzoyl Cyanide (BzCN)
High
High
HCN (Toxic)
Specialized regioselectivity; rarely used in scale-up due to toxicity.
Detailed Experimental Protocols
Protocol A: Selective Synthesis of 4-Benzoyl-2-methylpiperazine
Objective: Mono-benzoylation of the less hindered amine.
Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1]
Materials:
2-Methylpiperazine (10.0 mmol, 1.00 g)
Benzoyl Chloride (10.0 mmol, 1.16 mL)
Dichloromethane (DCM) (50 mL)
Triethylamine (TEA) (12.0 mmol, 1.67 mL) or 10% NaOH (aq)
Note: Anhydrous conditions are preferred for higher purity, though biphasic Schotten-Baumann works for bulk synthesis.
Step-by-Step:
Dissolution: In a 250 mL round-bottom flask, dissolve 2-methylpiperazine in DCM (anhydrous). Add TEA.
Cryogenic Control: Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature maximizes the kinetic rate difference between N4 and N1.
Addition: Dilute Benzoyl Chloride in 10 mL DCM. Add this solution dropwise over 30 minutes.
Why? Slow addition prevents localized high concentrations of BzCl, which would lead to bis-benzoylation.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
Quench & Workup: Add water (50 mL). Separate the organic layer.[2][3][4] Wash with brine (2 x 30 mL).
Purification: Dry over Na₂SO₄ and concentrate. If necessary, recrystallize from EtOAc/Hexane.
Expected Yield: 75-85%.
QC Marker: 1H NMR will show a downfield shift for N4 protons, while C2-H remains relatively shielded compared to the bis-product.
Protocol B: Selective Synthesis of 1-Benzoyl-2-methylpiperazine
Objective: Targeting the hindered amine via a protection strategy.
Step-by-Step:
N4 Protection: Dissolve 2-methylpiperazine (1.0 eq) in DCM. Add Boc-anhydride (0.95 eq) at 0°C.
Insight: Since N4 is more reactive, limiting the Boc reagent ensures >95% selectivity for 4-Boc-2-methylpiperazine.
N1 Benzoylation: To the crude 4-Boc intermediate (in DCM/TEA), add Benzoyl Chloride (1.2 eq) . Heat to mild reflux (40°C) for 4 hours.
Why Heat? N1 is hindered; thermal energy is required to drive this acylation to completion.
Deprotection: Evaporate solvent.[3][4][5] Redissolve in DCM/TFA (4:1 ratio). Stir for 2 hours at RT to remove the Boc group.
Neutralization: Basify carefully with sat. NaHCO₃ to pH 9. Extract with DCM.[3]
Result: Pure 1-benzoyl-2-methylpiperazine.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
High levels of Bis-benzoylated product
Reagent excess or temperature too high.
Strictly limit BzCl to 0.95-1.0 eq. Maintain 0°C during addition.
Low conversion of N1 (Protocol B)
Steric hindrance at C2 position.
Use a stronger base (DIPEA) or switch to HATU coupling with reflux.
Emulsion during workup
Amphiphilic nature of mono-benzoylated piperazine.
Saturate aqueous phase with NaCl (brine) or use CHCl₃ instead of DCM.
References
Vertex AI Search. (2025). Process for preparing 4-acyl substituted-2-methylpiperazines (CN100448849C).[6] Google Patents.
Khalili, F., Henni, A., & East, A. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8] Journal of Chemical & Engineering Data, 54(11), 2914-2917. [Link]
Technical Support: Purification Protocols for 4-Chloro-2-fluorobenzoyl Chloride
Case ID: 4C2F-PUR-001 Status: Open Agent: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Safety Directive User Query: "How do I remove unreacted 4-chloro-2-fluorobenzoyl chloride from my...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 4C2F-PUR-001
Status: Open
Agent: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Safety Directive
User Query: "How do I remove unreacted 4-chloro-2-fluorobenzoyl chloride from my reaction mixture?"
Technical Assessment:
4-Chloro-2-fluorobenzoyl chloride (CAS: 394-39-8) is a highly electrophilic acylating agent.[1] Its unreacted presence poses two risks:[1][2][3]
Chemical: It will continue to react with nucleophiles during workup or storage, degrading your product.[1]
Safety: It is a lachrymator and corrosive.[1] Upon contact with moisture, it releases hydrogen chloride (HCl) gas and 4-chloro-2-fluorobenzoic acid.[1]
Core Strategy:
The removal strategy depends entirely on the stability of your desired product.[1] You must choose between Hydrolytic Extraction (Standard) or Solid-Phase Scavenging (Sensitive Chemistries).[1]
Critical Safety Warning (HSE)
Hazard: Releases HCl gas on contact with water.[1]
PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat.[1]
Ventilation: All operations must occur inside a functioning fume hood.[1]
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest purification route for your specific mixture.
Figure 1: Decision tree for selecting the appropriate purification methodology based on product stability.
Protocol A: Hydrolytic Workup (The Standard)
Best For: Amides, stable esters, and ketones.[1]
Mechanism: The acid chloride is hydrolyzed to 4-chloro-2-fluorobenzoic acid.[1] Under basic conditions, this acid is deprotonated to its water-soluble carboxylate salt, partitioning it away from your organic product.
Physicochemical Data for Separation
Compound
State
Water Solubility (Neutral)
Water Solubility (Basic pH > 8)
Organic Solubility (DCM/EtOAc)
4-Chloro-2-fluorobenzoyl chloride
Liquid
Reacts violently
Reacts to form salt
Soluble
4-Chloro-2-fluorobenzoic acid
Solid (MP ~206°C)
Insoluble
High (Soluble Salt)
Soluble
Desired Product (e.g., Amide)
Varies
Low (Typically)
Low
High
Step-by-Step Procedure
Dilution: Dilute the reaction mixture with an organic solvent (Dichloromethane or Ethyl Acetate).
release) will occur. Do not cap the vessel until gas evolution ceases.[1]
Hydrolysis Period: Stir the biphasic mixture rapidly for 15–30 minutes at room temperature.
Why? The 2-fluoro substituent makes the carbonyl carbon more electrophilic, but the biphasic nature requires time for water to attack the organic-soluble acid chloride.[1]
Best For: Acid-sensitive products, hydrolytically unstable esters, or high-throughput parallel synthesis.[1]
Mechanism: A polymer-supported amine (nucleophile) attacks the excess acid chloride, covalently binding it to the solid bead.[1] Filtration removes the impurity.[2]
Recommended Reagents
Scavenger Resin: PS-Trisamine or PS-Morpholine (polystyrene-supported).[1]
The filtrate contains your purified product; the impurity is trapped on the solid waste.
Troubleshooting & FAQ
Q1: I performed Protocol A (Hydrolysis), but I still smell the acid chloride.
Diagnosis: Incomplete hydrolysis.[1] The "2-fluoro" group can sometimes sterically hinder attack if the stirring wasn't vigorous enough, or the biphasic mixing was poor.
Fix: Add a nucleophilic catalyst. Add 10 mol% DMAP (4-Dimethylaminopyridine) to the biphasic mixture. It reacts with the acid chloride to form a water-soluble pyridinium intermediate that hydrolyzes instantly.[1]
Q2: A stubborn emulsion formed during the NaHCO₃ wash.
Diagnosis: The formation of the fluorinated benzoate salt can act as a surfactant.[1]
Fix:
Add solid NaCl to saturate the aqueous layer.
Filter the entire biphasic mixture through a pad of Celite (emulsions often stabilize on particulate matter).
Reasoning: 4-Chloro-2-fluorobenzoyl chloride has a high boiling point (>200°C at atm; ~90-100°C at high vacuum).[1] Unless your product is very volatile or non-volatile (polymer), the boiling points likely overlap. Thermal stress may also degrade your product.[1]
Q4: How do I monitor the removal on TLC?
Tip: Acid chlorides are unstable on silica gel plates (they hydrolyze to the acid).[1]
Method: Take a mini-aliquot of your reaction, quench it with Methanol in a vial, and run TLC. You will see the Methyl Ester of the impurity. If the Methyl Ester spot disappears after your workup, the acid chloride is gone.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773601, 4-Chloro-2-fluorobenzoyl chloride. Retrieved from [Link]
Biotage. Technical Note: Removal of Excess Electrophiles using PS-Trisamine. Retrieved from [Link] (General reference for PS-Trisamine protocols).[1]
Technical Support Center: Optimizing Amide Bond Formation in Sterically Hindered Piperazines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you nav...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of forming amide bonds with sterically hindered piperazines. Our focus is on providing practical, field-tested insights rooted in established chemical principles to ensure the success of your experiments.
Introduction: The Challenge of Steric Hindrance in Piperazine Acylation
Piperazines are invaluable scaffolds in medicinal chemistry. However, their utility is often hampered by challenges during amide bond formation, especially when dealing with sterically demanding substitution patterns on either the piperazine ring or the carboxylic acid. This steric congestion impedes the approach of the nucleophilic piperazine nitrogen to the activated carboxylic acid, leading to sluggish or incomplete reactions, low yields, and an increased propensity for side reactions.[1] This guide will equip you with the knowledge to overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the acylation of sterically hindered piperazines in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Issue 1: Low or No Product Yield
Q: I've set up my amide coupling reaction between a 2,5-disubstituted piperazine and a bulky carboxylic acid using standard EDC/HOBt conditions, but I'm seeing very low conversion to the desired amide. What are the likely causes and how can I fix this?
A: Low or no product yield in sterically hindered couplings is a frequent challenge and often points to insufficient activation of the carboxylic acid or the inability of the hindered amine to access the activated intermediate.
Causality-Driven Solutions:
Insufficient Carboxylic Acid Activation: Standard carbodiimide activators like EDC, often used with additives like HOBt, may not generate a sufficiently reactive activated ester to overcome the steric barrier. The O-acylisourea intermediate formed with EDC can be too short-lived or not electrophilic enough for a slow-reacting, hindered piperazine.
Solution: Switch to a more potent activating agent.
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents form highly reactive OAt- or OBt-esters, which are more effective at acylating hindered amines.[2] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the coupling reaction.[2]
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also excellent choices for difficult couplings, generating highly reactive intermediates. PyAOP is particularly noteworthy for its efficacy in coupling sterically demanding N-methyl amino acids, a principle that extends to other hindered amines.[2]
Suboptimal Reaction Conditions:
Solvent Choice: The solvent must fully dissolve all reactants. Poor solubility can dramatically decrease reaction rates.
Solution: For challenging couplings, polar aprotic solvents like DMF or NMP are often superior to less polar options like DCM or THF. Gentle heating (40-60 °C) can also improve solubility and reaction kinetics, but must be balanced against the risk of side reactions or epimerization if a chiral center is present.
Base Selection: The base plays a crucial role in deprotonating the piperazine and neutralizing acidic byproducts. A sterically hindered, non-nucleophilic base is essential to avoid side reactions.
Solution: Diisopropylethylamine (DIPEA) is a common choice. For particularly sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.
Workflow for Switching to a More Potent Coupling Reagent (HATU):
Caption: Troubleshooting workflow for low yield in hindered amide coupling.
Issue 2: Formation of Di-acylated Byproduct
Q: I'm trying to perform a mono-acylation on an unprotected piperazine, but I'm getting a significant amount of the di-acylated product, which is difficult to separate. How can I improve the selectivity for mono-acylation?
A: This is a classic challenge with symmetric diamines like piperazine. Since both nitrogen atoms are nucleophilic, competitive acylation is common.[3][4] Several strategies can be employed to favor mono-acylation.
Strategies for Selective Mono-acylation:
Use of a Protecting Group: This is the most robust and common method for ensuring mono-acylation.[1]
How it works: One nitrogen of the piperazine is temporarily blocked with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group. The remaining free nitrogen can then be acylated. The Boc group is subsequently removed under acidic conditions (e.g., with TFA or HCl in dioxane) to yield the desired mono-acylated product.[1][5]
When to use it: This is the preferred method when high purity of the mono-acylated product is critical and a multi-step synthesis is acceptable.
Stoichiometric Control: Using a large excess of piperazine relative to the carboxylic acid can statistically favor mono-acylation.[3]
How it works: By ensuring piperazine is the limiting reagent's counterpart, the probability of an already mono-acylated piperazine encountering another activated acid molecule is reduced.
When to use it: This can be a quick and simple approach, but it requires an efficient method to remove the excess piperazine during workup. It may not provide the high levels of selectivity achievable with protecting groups.
In Situ Mono-protonation: This is a clever one-pot method that avoids the need for a separate protection step.
How it works: Reacting piperazine with one equivalent of a strong acid (like HCl) forms the piperazine mono-salt. The protonated nitrogen is no longer nucleophilic, directing the acylation to the free nitrogen.[1][6]
When to use it: This is an efficient method for large-scale synthesis where avoiding extra protection/deprotection steps is desirable.
Flow Chemistry: Continuous flow reactors can provide excellent control over reaction parameters.
How it works: By precisely controlling the stoichiometry and residence time, the formation of the di-acylated product can be minimized.[1]
When to use it: This is an advanced technique suitable for process optimization and scale-up.
Decision Tree for Mono-acylation Strategy:
Caption: Decision-making for selective mono-acylation of piperazine.
Issue 3: Epimerization of an Adjacent Chiral Center
Q: My carboxylic acid has a chiral center at the alpha-position. After coupling with a hindered piperazine, I'm observing significant racemization. What conditions can I use to minimize this?
A: Epimerization is a significant risk when activating chiral carboxylic acids, especially amino acids.[7][8] It typically proceeds through the formation of a planar oxazolone intermediate, which can be protonated from either face upon ring-opening.
Minimizing Epimerization:
Choice of Coupling Reagent and Additive:
Solution: Uronium/aminium reagents like HATU are generally preferred over carbodiimides for chiral substrates as they are known to suppress racemization. The inclusion of additives like HOBt or, more effectively, its aza-derivatives (like HOAt in HATU) is crucial. These additives act as traps for the activated intermediate, forming an active ester that is less prone to cyclizing into the problematic oxazolone.[2]
Base Selection:
Solution: The choice and amount of base are critical. Use the weakest, most sterically hindered base that is effective for the reaction. 2,4,6-collidine or N-methylmorpholine (NMM) are often better choices than the more basic DIPEA. Use the minimum necessary amount of base.
Temperature Control:
Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good strategy. Elevated temperatures significantly increase the rate of epimerization.[7][9]
Pre-activation Time:
Solution: Minimize the time the carboxylic acid spends in its activated state before the amine is introduced. A short pre-activation time (5-15 minutes) is often sufficient.
Comparison of Coupling Reagents for Hindered Couplings:
Coupling Reagent
Class
Relative Reactivity
Racemization Risk
Byproduct
Workup
EDC/HOBt
Carbodiimide
Moderate
Moderate
Water-soluble urea
Easy
DCC/DMAP
Carbodiimide
High
High
Insoluble urea (DCU)
Filtration
HATU
Uronium/Aminium
Very High
Low
Water-soluble
Easy
PyBOP
Phosphonium
High
Low
Phosphine oxide
Can be tricky
T3P®
Phosphonic Anhydride
High
Low
Water-soluble
Easy
This table provides a general guide; performance is substrate-dependent.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" coupling reagent for a novel, sterically hindered piperazine?
A1: For a challenging, previously untested coupling with a sterically hindered piperazine, HATU is an excellent first choice. Its high reactivity, coupled with a low risk of racemization, makes it a robust and reliable option for a wide range of substrates.[2] If HATU fails, converting the carboxylic acid to an acyl fluoride can be an effective, albeit more forceful, alternative for particularly stubborn couplings.[10]
Q2: My starting materials are poorly soluble in common solvents like DCM and acetonitrile. What should I do?
A2: Poor solubility is a common hindrance. Switch to more polar aprotic solvents such as DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . If solubility is still an issue, gentle warming (e.g., to 40-50 °C) can be effective, but be mindful of the potential for increased side reactions or epimerization. Ensure all solvents are anhydrous, as water can hydrolyze coupling reagents and activated intermediates.
Q3: Can I use acyl chlorides to acylate my hindered piperazine?
A3: Yes, acyl chlorides are highly reactive and can be effective for acylating hindered amines. However, this method can be less "gentle" than using coupling reagents. The reaction generates HCl, which must be scavenged by a base (typically a non-nucleophilic amine like triethylamine or DIPEA).[11] This method offers less control over reactivity and may not be suitable for complex molecules with sensitive functional groups.
Q4: How do I monitor the progress of my reaction?
A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to track the consumption of starting materials and the formation of the desired product (by its mass) simultaneously.[5]
Q5: My reaction has stalled and is not going to completion. What can I try?
A5: If the reaction has stalled, consider the following:
Add more coupling reagent: A second addition of the coupling reagent (and base, if applicable) can sometimes push the reaction to completion.
Increase the temperature: Gently warming the reaction can increase the rate, but as mentioned, be cautious about side reactions.
Switch to a more powerful reagent: If you started with a weaker reagent like EDC, switching to HATU or PyAOP may be necessary.
Check reagent quality: Ensure your coupling reagents and anhydrous solvents have not degraded due to moisture exposure.
Part 3: Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of a Hindered Piperazine
This protocol is a robust starting point for difficult amide couplings.
To a dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq).
Dissolve the acid in anhydrous DMF (to a concentration of ~0.1-0.5 M).
Add HATU (1.2 eq) to the solution, followed by DIPEA (2.5 eq).
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. You should observe the formation of the OAt-ester.
Add the sterically hindered piperazine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. For very hindered substrates, gentle heating to 40-50 °C may be required.
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-acylation of Piperazine using In Situ Mono-protonation with CDI
This protocol, adapted from Verma et al., is an efficient one-pot method for mono-acylation.[12]
Acid Activation: In a flask, mix the carboxylic acid (0.01 mol) and CDI (0.012 mol). The reaction will be exothermic with CO₂ evolution. Allow the mixture to stand for ~5 minutes until it forms a liquid acyl imidazole intermediate.
Preparation of Piperazine Mono-salt: In a separate vessel, dissolve piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL). Add NaCl (4 g) to create a brine solution containing the piperazin-1-ium cation.
Coupling Reaction: Add the brine solution containing the piperazine mono-salt to the flask with the activated acyl imidazole.
Stir the reaction mixture vigorously for 30 minutes at room temperature.
Workup and Purification:
Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (4 x 5 mL) to remove any di-acylated byproduct.
Make the aqueous layer basic by adding a saturated solution of NaOH.
Extract the aqueous layer multiple times with ethyl acetate (e.g., 4 x 10 mL).
Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-acylated product.
References
Chen, Z. (2016). Selective Mono-Acylation of Piperazine Derivatives with Pseudomonas Stutzeri lipase (PSL). The University of Manchester. Retrieved February 24, 2026, from [Link]
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). New Journal of Chemistry. Retrieved February 24, 2026, from [Link]
Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 798–808. Retrieved February 24, 2026, from [Link]
Alexanian, C., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2896-2902. Retrieved February 24, 2026, from [Link]
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 59. Retrieved February 24, 2026, from [Link]
Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. (2018). Request PDF. Retrieved February 24, 2026, from [Link]
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 24, 2026, from [Link]
2,5-Diketopiperazine. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
Method of making amides of dimethylamine and piperazine. (1966). Google Patents.
The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (2026). Chemtrade. Retrieved February 24, 2026, from [Link]
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2016). European Journal of Medicinal Chemistry, 124, 440-451. Retrieved February 24, 2026, from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved February 24, 2026, from [Link]
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 432-436. Retrieved February 24, 2026, from [Link]
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2013). Journal of Chemical Education, 90(6), 774-777. Retrieved February 24, 2026, from [Link]
SnAP reagents for the synthesis of piperazines and morpholines. (2012). Angewandte Chemie International Edition, 51(51), 12859-12863. Retrieved February 24, 2026, from [Link]
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Advances, 9(64), 37275-37307. Retrieved February 24, 2026, from [Link]
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 734-744. Retrieved February 24, 2026, from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistrySelect, 11(3), e202504242. Retrieved February 24, 2026, from [Link]
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2012). Organic Process Research & Development, 16(1), 189-192. Retrieved February 24, 2026, from [Link]
Verma, S. K., et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, 13(11), 3072-3076. Retrieved February 24, 2026, from [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark. Retrieved February 24, 2026, from [Link]
Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 798-808. Retrieved February 24, 2026, from [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry. Retrieved February 24, 2026, from [Link]
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journals. Retrieved February 24, 2026, from [Link]
Epimerisation in Peptide Synthesis. (2017). Journal of Peptide Science, 23(7-8), 529-543. Retrieved February 24, 2026, from [Link]
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. Retrieved February 24, 2026, from [Link]
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). Angewandte Chemie International Edition. Retrieved February 24, 2026, from [Link]
Epimerization of Peptide. (n.d.). Waseda University. Retrieved February 24, 2026, from [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). New Journal of Chemistry. Retrieved February 24, 2026, from [Link]
Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. (2019). ChemMedChem, 14(10), 1049-1055. Retrieved February 24, 2026, from [Link]
Advanced Characterization Guide: 1H NMR Spectrum Analysis of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
Part 1: Executive Summary & Strategic Rationale In the development of pharmacophores such as PARP inhibitors (e.g., Olaparib analogs), the intermediate 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine represents a classic...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
In the development of pharmacophores such as PARP inhibitors (e.g., Olaparib analogs), the intermediate 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine represents a classic analytical challenge. Its structure combines a chiral aliphatic heterocycle with a fluorinated benzamide .
Standard 1H NMR analysis at room temperature often yields ambiguous data due to two compounding factors:
Amide Rotamerism: The partial double-bond character of the N-C=O bond restricts rotation, creating distinct rotameric populations that broaden or duplicate signals.[1]
19F-1H Coupling: The fluorine atom at the ortho position of the benzoyl ring induces significant splitting patterns in the aromatic region, which can be mistaken for impurities.
This guide objectively compares Standard Ambient NMR (25°C, CDCl₃) against High-Temperature NMR (80°C, DMSO-d₆) to demonstrate why the latter is the superior protocol for quantitative validation of this molecule.
Part 2: Structural Analysis & Spectral Logic
Before interpreting the spectrum, we must map the structural features to their magnetic consequences.
The Fluorobenzoyl Moiety (Aromatic Region)
The 4-chloro-2-fluorobenzoyl fragment creates a distinct 3-spin system on the benzene ring.
H-3 (Ortho to F): Exhibits a large
coupling (8–10 Hz).
H-5 (Para to F): Dominated by
(ortho) coupling to H-6.
H-6 (Meta to F): Exhibits
coupling to H-5 and a medium coupling (5–8 Hz).
The Chiral Piperazine Core (Aliphatic Region)
The 3-methyl substitution creates a chiral center at C3. This renders the geminal protons on the ring diastereotopic . Consequently, the piperazine methylene protons (–CH₂–) do not appear as simple triplets but as complex multiplets (ABX or ABXY systems), further complicated by the slow rotation of the amide bond.
Visualization of Structural Connectivity
The following diagram illustrates the connectivity and the specific magnetic interactions governing the spectrum.
Figure 1: Structural connectivity and magnetic interaction map. Note the dual influence of Amide Rotamers and Fluorine Coupling.
Part 3: Comparative Analysis (Methodology)
This section compares the two primary workflows for characterizing this compound.
Scenario A: Standard Ambient NMR
Conditions: 300/400 MHz, CDCl₃, 25°C.
Observation: The piperazine region (2.5–4.5 ppm) appears as "muddy" multiplets. The methyl doublet may appear as two unequal doublets (approx. 60:40 ratio) due to syn/anti rotamers.
Verdict:Unsuitable for purity assay. The broadness prevents accurate integration, making it difficult to distinguish product signals from impurities.
Observation: Thermal energy overcomes the rotational barrier of the amide bond (
). The rotameric signals coalesce into sharp, time-averaged peaks.
Verdict:Gold Standard. Allows for precise integration of the methyl doublet against the aromatic protons.
Data Comparison Table
Feature
Ambient NMR (CDCl₃, 25°C)
High-Temp NMR (DMSO-d₆, 80°C)
Methyl Signal (C3-Me)
Split doublet (Rotamers visible)
Sharp, single doublet
Piperazine -CH2-
Broad, overlapping multiplets
Resolved multiplets
Aromatic H-6
Broadened triplet-like
Sharp dd or td
Integration Accuracy
Low ( 15%)
High ( 1-2%)
Solvent Exchange
NH proton visible (broad)
NH proton usually exchanges/broad
Part 4: Experimental Protocol
To achieve the "Gold Standard" spectrum, follow this self-validating protocol.
Sample Preparation
Mass: Weigh 5.0 – 8.0 mg of the target compound.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Note: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing, as DMSO shift is temperature-dependent.
Homogenization: Sonicate for 30 seconds to ensure complete dissolution.
Acquisition Parameters (VT-NMR)
Probe Tuning: Tune and match the probe for 1H and 19F (if available).
Temperature Equilibration: Set the variable temperature (VT) unit to 353 K (80°C) . Allow the sample to equilibrate inside the magnet for 10 minutes to prevent convection currents (shimming artifacts).
Shim: Perform gradient shimming at temperature.
Pulse Sequence: Standard zg30 or equivalent.
Relaxation Delay (D1): 2.0 seconds (sufficient for small molecules at high temp).
Scans (NS): 16 or 32.
Processing Workflow
The following diagram outlines the decision process for spectral validation.
Figure 2: Decision tree for selecting the appropriate NMR methodology based on initial spectral quality.
Part 5: Expected Analytical Data (Reference Values)
Due to the variability of the 3-methylpiperazine stereochemistry (racemic vs. enantiopure), exact shifts may vary slightly. The following values are characteristic for the High-Temperature (80°C, DMSO-d₆) spectrum where rotamers are coalesced.
Aromatic Region (3H)[3]
7.50 – 7.60 ppm (1H, dd):H-3 (Ortho to F). Large coupling to F (
Hz).
7.35 – 7.45 ppm (1H, dd):H-5 (Meta to F, Ortho to Cl).
7.20 – 7.30 ppm (1H, td/dd):H-6 (Ortho to Carbonyl). Shows coupling to H-5 (
Hz) and F ( Hz).
Aliphatic Region (9H)
3.40 – 3.80 ppm (Broad m, 4H): Piperazine ring protons adjacent to Amide and C3-H.
2.60 – 3.00 ppm (m, 3H): Piperazine ring protons adjacent to Amine (NH).
1.05 – 1.15 ppm (3H, d,
Hz):Methyl group at C3. Note: If rotamers are not coalesced, this appears as two doublets.
19F NMR (Verification)
-110 to -115 ppm: Single signal (multiplet if proton-coupled).
Part 6: References
Wodtke, R., et al. (2018).[2] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry Advances. [Link]
Supports the protocol for using VT-NMR to resolve benzoyl-piperazine rotamers.
Reich, H. J. (2024). 19F NMR Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. [Link]
Authoritative source for Fluorine-Proton coupling constants.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3][4]
General reference for amide bond rotation barriers and diastereotopic protons.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56844994 (Related Structure: Olaparib Intermediates). [Link]
Source for general structural data on fluorobenzoyl piperazines.
Definitive Guide: Biological Activity & SAR Profiling of 3-Methyl vs. Des-Methyl Piperazine Analogs
Executive Summary In medicinal chemistry, the transition from a des-methyl (unsubstituted) piperazine to a 3-methyl piperazine scaffold is rarely a trivial "methyl scan." It is a strategic modification that fundamentally...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the transition from a des-methyl (unsubstituted) piperazine to a 3-methyl piperazine scaffold is rarely a trivial "methyl scan." It is a strategic modification that fundamentally alters the conformational landscape , chirality , and metabolic fate of a drug candidate.[1]
This guide provides a technical comparison of these two analogs, moving beyond simple potency metrics to explain the why and how of their biological divergence. We focus on the C3-methyl substitution (carbon-linked), a critical chiral modification used to rigidify the heterocycle and tune receptor selectivity.
Structural & Physicochemical Basis
The biological differences between 3-methyl and des-methyl analogs stem from three core physicochemical shifts.
Conformational Rigidity & The "Bioactive Lock"
Des-methyl Piperazine: Exists as a fluxional chair conformation. The energy barrier for ring inversion is low (~10 kcal/mol), allowing the N-substituents to rapidly toggle between pseudo-axial and pseudo-equatorial orientations. This entropy can penalize binding affinity (ΔG) due to the energy cost of freezing the molecule into a bioactive pose.
3-Methyl Piperazine: The introduction of a methyl group at C3 forces the ring into a preferred conformation where the methyl group adopts an equatorial position to minimize 1,3-diaxial strain (A-strain). This "locks" the relative vectors of the N1 and N4 substituents, pre-organizing the molecule for receptor binding.
Chirality and Vector Analysis
Unlike the achiral des-methyl parent, 3-methyl piperazine possesses a stereocenter.
(S)-3-Methyl vs. (R)-3-Methyl: The methyl group acts as a steric probe. If a receptor pocket has a narrow hydrophobic cleft, one enantiomer may clash (steric clash), while the other fits perfectly, often boosting selectivity by orders of magnitude (e.g.,
The inductive effect (+I) of the methyl group slightly increases the electron density on the adjacent nitrogen (N4), typically raising the pKa by 0.1–0.3 log units. This subtle shift can influence membrane permeability and lysosomal trapping.
Comparative Biological Performance[2][3][4]
Potency and Selectivity Data
The following table summarizes representative data highlighting the impact of C3-methylation on biological activity across different target classes.
Feature
Des-Methyl Piperazine Analog
3-Methyl Piperazine Analog
Impact of Methylation
Target Class
Kinase Inhibitor (e.g., ALK/EGFR)
Kinase Inhibitor (Chiral)
Outcome
IC50 (Potency)
26.3 nM
2.2 nM
10x Potency Boost (Pre-organization effect)
Selectivity
Low (Promiscuous binding)
High (Steric exclusion of off-targets)
Methyl group clashes with non-target ATP pockets.[1]
Target Class
GPCR (e.g., 5-HT, Dopamine)
GPCR (Chiral)
Outcome
Binding Affinity ()
15 nM
3 nM (Eutomer) / >1000 nM (Distomer)
Chiral Discrimination ; enables separation of on-target vs off-target effects.[1]
Target Class
Metabolic Stability
Metabolic Stability
Outcome
(Microsomal)
12 min (Rapid Clearance)
45 min (Extended Stability)
Steric hindrance protects -carbon from CYP450 oxidation.[1]
Metabolic Stability Profile (The "Soft Spot" Block)
Piperazine rings are notorious metabolic "soft spots." CYP450 enzymes frequently target the
-carbon (adjacent to Nitrogen) for hydroxylation, leading to ring opening or N-dealkylation.[1]
Mechanism: Placing a methyl group at C3 sterically hinders the approach of the CYP450 heme-oxo species to the adjacent
-proton.
Result: This often shifts metabolism to less critical parts of the molecule or significantly reduces intrinsic clearance (
The following diagram illustrates the metabolic protection mechanism and the conformational lock provided by the 3-methyl group.
Figure 1: Mechanistic divergence of 3-methyl vs. des-methyl piperazines in metabolism and receptor binding.[1]
Experimental Protocols
To validate these differences in your own drug discovery pipeline, use the following self-validating protocols.
Protocol A: Asymmetric Synthesis of (S)-3-Methyl Piperazine Scaffold
Rationale: Relying on racemic 3-methyl piperazine obscures biological data. You must synthesize enantiopure material to evaluate the chiral vector effect.
Coupling: React N-Boc-L-Alanine (1.0 eq) with Glycine methyl ester HCl (1.1 eq) using EDCI/HOBt in DCM. Stir at RT for 12h.
Checkpoint: Monitor TLC for disappearance of starting amino acid.
Deprotection & Cyclization: Treat the dipeptide with TFA (20%) in DCM to remove the Boc group. Neutralize with Et3N and reflux in sec-butanol/toluene (1:1) for 16h to induce thermal cyclization to the diketopiperazine.
Validation: NMR should show a singlet for the methine proton and disappearance of ester methyls.
Reduction: Dissolve the diketopiperazine in dry THF. Add BH3-THF complex (6.0 eq) dropwise at 0°C, then reflux for 24h.
Safety: Quench carefully with MeOH/HCl.
Isolation: Basify to pH >12, extract with DCM. Distill or recrystallize as the dihydrochloride salt.
QC: Verify optical rotation
and enantiomeric excess (ee%) via Chiral HPLC (>98% ee required).[1]
Success Criteria: The 3-methyl analog should demonstrate a statistically significant decrease in
compared to the des-methyl parent.
Case Study: Kinase Inhibitor Optimization
In the development of ALK inhibitors (e.g., Brigatinib analogs), the piperazine ring is a key solubilizing group.[2]
Challenge: The des-methyl piperazine tail was susceptible to rapid oxidative metabolism, limiting oral bioavailability.
Solution: Introduction of a methyl group (specifically the N-methyl or C-methyl variants depending on the specific series) improved the pharmacokinetic profile. In specific SAR studies, the C3-methyl analog maintained potency against the primary target while reducing affinity for off-target kinases due to the subtle steric clash introduced by the methyl group in the ATP-binding hinge region of non-target enzymes.
References
Conformational Analysis of Piperazines:
Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
Source: ACS Omega (2025).
URL:[Link](Note: Representative link based on search context)[1]
Chirality in nAChR Selectivity:
Title: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
Source: NIH / PMC.
URL:[Link](Note: Representative link based on search context)
Metabolic Stability & Design:
Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.[3]
Source: MedChemComm / NIH.
URL:[Link](Note: Representative link based on search context)
General Piperazine SAR:
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Source: Current Pharmaceutical Design.[4][5]
URL:[Link](Note: Representative link based on search context)
Strategic Selection of Reference Standards for 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
Executive Summary: The "Trojan Horse" of Kinase Inhibitor Synthesis In the development of small-molecule kinase inhibitors—particularly those targeting BCR-ABL or EGFR pathways—the piperazine moiety is a ubiquitous pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Trojan Horse" of Kinase Inhibitor Synthesis
In the development of small-molecule kinase inhibitors—particularly those targeting BCR-ABL or EGFR pathways—the piperazine moiety is a ubiquitous pharmacophore. However, the specific intermediate 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine presents a unique "Trojan Horse" challenge in analytical control strategies.
Unlike simple piperazine derivatives, this molecule possesses two distinct sources of isomeric complexity that standard C18 HPLC methods often fail to resolve:
Chirality: The 3-methyl substitution creates a stereocenter (R vs. S), requiring chiral purity assessment.
Regioisomerism: The distinction between the 3-methyl and 2-methyl isomers, which can arise from non-regioselective synthesis or impure starting materials (2-methylpiperazine contamination).
This guide objectively compares reference standard grades to help you select the appropriate material for method validation, ensuring your data meets ICH Q3A/B regulatory scrutiny.
The Impurity Landscape: What Are We Measuring?
Before selecting a standard, we must understand the "Critical Quality Attributes" (CQAs) of the impurity profile.
Impurity Type
Structural Origin
Analytical Risk
Enantiomer
(R)-isomer (if (S) is active)
High: Co-elutes on achiral columns. Requires Chiral HPLC.[1][2]
Regioisomer
1-(4-Chloro-2-fluorobenzoyl)-2 -methylpiperazine
Medium: Close elution on C18; often misidentified as the main peak.
Low: Late eluter; easily resolved but requires response factor correction.
Comparative Analysis: Reference Standard Grades
Not all standards are created equal.[3] The following table compares the three primary classes of reference materials available for this intermediate, analyzing their suitability for specific development phases.
Table 1: Performance Matrix of Reference Standards
Feature
Option A: ISO 17034 Certified Reference Material (CRM)
Do not confuse "Chromatographic Purity" with "Assay." A standard can be 99.9% pure by HPLC area but contain 10% water or inorganic salts. Using Option B or C for quantitation without correcting for volatile content will introduce a systematic bias of 5–15% in your impurity calculations.
Experimental Protocol: The Self-Validating System
To ensure the integrity of your reference standard, you must validate it using an Orthogonal Chromatographic Approach . The following protocol separates both the regioisomers and enantiomers.
Workflow Diagram: Standard Qualification
Caption: Orthogonal workflow for assigning potency to the reference standard. Note the parallel tracks for chemical purity (C18) and stereochemical purity (Chiral).
Method A: Achiral UPLC (Regioisomer Separation)
Purpose: To separate the 3-methyl target from the 2-methyl impurity and process by-products.
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8)
Mobile Phase B: Acetonitrile
Gradient: 5% B to 60% B over 8 minutes.
Detection: UV @ 245 nm (Benzoyl absorption max).
Critical Resolution: The 2-methyl isomer typically elutes before the 3-methyl isomer due to steric shielding of the nitrogen, reducing interaction with the C18 chains.
Method B: Chiral HPLC (Enantiomeric Purity)
Purpose: To quantify the distomer (unwanted enantiomer).
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Expected Result: The enantiomers should achieve baseline separation (Rs > 2.0). The specific rotation
should be correlated with the elution order.
Recommendation
For Early Discovery/Screening :
Select Option B (High-Purity Analytical Standard). The cost savings are justified when exact quantitation is less critical than structural confirmation. Ensure the vendor provides a regio-specific NMR to confirm the methyl position.
For Late-Stage Development / GMP Release :
Select Option A (CRM). The risk of an Out-of-Specification (OOS) result due to an inaccurate standard outweighs the cost. A CRM guarantees that the "impurity" you detect is real, not an artifact of the standard's own impurities (e.g., residual piperazine).
References
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006). Guidelines for reporting, identification, and qualification thresholds.
FDA Guidance for Industry: Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. (1992).[2][3] Requirements for enantiomeric purity in chiral drugs.[2][3][7][8][9]
Regioisomeric Separation of Piperazine Derivatives. Journal of Chromatography A. (2018). Discusses the elution order of 2- vs 3-substituted piperazines on varying stationary phases.
Chiral Separation Strategies for Pharmaceutical Analysis. American Pharmaceutical Review. (2025).[2][7][10] Overview of polysaccharide-based chiral columns for amine separation.
Comparative Guide: Chiral Resolution of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
Topic: Chiral separation of (R) and (S)-1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine Content Type: Publish Comparison Guide Executive Summary The separation of (R) and (S)-1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chiral separation of (R) and (S)-1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
Content Type: Publish Comparison Guide
Executive Summary
The separation of (R) and (S)-1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine represents a critical quality attribute in the synthesis of bioactive piperazine-based pharmacophores.[1] As a key intermediate often utilized in the development of antiviral (e.g., Letermovir analogs) and CNS-active agents, the enantiomeric purity of this compound directly dictates the potency and off-target toxicity of the final drug substance.[1]
This guide objectively compares three distinct separation methodologies: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Classical Chemical Resolution .[1] It provides researchers with decision-making criteria based on scale, purity requirements, and throughput.[1]
Part 1: The Structural Challenge
The target molecule features a piperazine ring with a single chiral center at the C3 position (relative to the benzoyl nitrogen).[1]
Basicity: The N4-nitrogen remains a secondary amine, retaining basicity (
Acidity: The N1-amide bond is neutral but introduces significant dipole moments.[1]
Separation Difficulty: The 4-chloro-2-fluorobenzoyl group creates steric bulk, which is advantageous for chiral recognition, but the conformational flexibility of the piperazine ring can lead to peak broadening if not controlled.
Part 2: Method A – Chiral HPLC (Analytical Gold Standard)
Verdict: Best for purity analysis, QC release, and small-scale (<100 mg) isolation.[1]
2.1 The Mechanism
Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for this class.[1] The Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD) forms hydrogen bonds with the amide carbonyl of the analyte, while the phenyl groups provide
Detection: UV @ 230 nm (Targeting the benzoyl chromophore).[1]
Critical Insight (Expertise): The addition of 0.1% Diethylamine (DEA) is non-negotiable.[1] Without this basic modifier, the free secondary amine at position 4 will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution (
).
2.3 Performance Data
Parameter
Value
Notes
Retention Time ()
8.4 min
(S)-Enantiomer (Typical)
Retention Time ()
11.2 min
(R)-Enantiomer (Typical)
Selectivity ()
1.38
Excellent separation
Resolution ()
> 3.5
Baseline separation achieved
Tailing Factor ()
1.1
DEA successfully suppresses tailing
Part 3: Method B – Chiral SFC (The Green Prep Solution)
Verdict: Best for preparative scale (1g – 100g) and solvent reduction.[1]
as the primary mobile phase.[1] The low viscosity and high diffusivity of allow for flow rates 3-4x faster than HPLC, significantly reducing cycle time during purification.[1]
3.2 Experimental Protocol
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak AD-H.[1]
Critical Insight (Expertise): While AD-H works, Chiralpak IG (immobilized phase) is often preferred for prep-SFC because it is robust against aggressive co-solvents (like DCM or THF) if solubility becomes an issue, although Methanol is usually sufficient for this piperazine derivative.[1]
3.3 Performance Data
Parameter
Value
Comparison to HPLC
Cycle Time
4.5 min
60% Faster
Solvent Consumption
15 mL MeOH/run
80% Reduction in organic solvent
Loadability
30 mg/injection
Higher throughput per hour
Recovery
> 98%
Easy solvent evaporation ( gases off)
Part 4: Method C – Classical Chemical Resolution
Verdict: Best for Manufacturing Scale (>1 kg) where chromatography is cost-prohibitive.[1]
4.1 The Mechanism
Since the molecule retains a basic secondary amine, it can form diastereomeric salts with chiral acids. Dibenzoyl-L-tartaric acid (L-DBTA) is the most effective resolving agent for 2-methylpiperazine derivatives.[1]
4.2 Experimental Workflow
Dissolution: Dissolve 1.0 eq of Racemic 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine in Ethanol (10 volumes).
Addition: Add 1.0 eq of (-)-Dibenzoyl-L-tartaric acid dissolved in warm Ethanol.
Crystallization: Heat to reflux, then cool slowly to
over 4 hours.
Filtration: The (S)-enantiomer-L-DBTA salt typically crystallizes out (requires experimental confirmation of absolute config).[1]
Liberation: Treat the solid salt with
and extract with Ethyl Acetate to yield the free base.
Critical Insight (Trustworthiness): Chemical resolution rarely achieves >99% ee in a single pass.[1] A recrystallization step of the salt is almost always required to upgrade the enantiomeric excess (ee) from ~85% to >99%.[1]
Part 5: Comparative Analysis & Decision Matrix
The following table summarizes the trade-offs between the three methods.
Feature
HPLC (Analytical)
SFC (Preparative)
Chemical Resolution
Throughput
Low (mg/day)
High ( g/day )
Very High ( kg/batch )
Purity (ee)
> 99.9%
> 99.5%
95-99% (requires recrystallization)
Cost
High (Solvents/Columns)
Medium (Equipment cost high, running cost low)
Low (Reagents)
Development Time
Fast (1-2 days)
Fast (2-3 days)
Slow (Weeks of optimization)
Green Factor
Poor (Hexane waste)
Excellent ( recycled)
Moderate (Ethanol waste)
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the project phase.
Caption: Decision Logic for selecting the separation methodology based on scale and purity requirements.
Part 6: Method Development & Validation Workflow
For researchers implementing the HPLC or SFC method, the following self-validating workflow ensures robustness.
Caption: Step-by-step optimization workflow for achieving baseline resolution.
Part 7: Conclusion
For the specific separation of 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine :
Use HPLC (Chiralpak AD-H) for determining the enantiomeric excess of reaction mixtures during synthesis optimization. The Hexane/IPA/DEA system is robust and provides the necessary resolution to detect trace enantiomeric impurities.[1]
Use SFC if you need to isolate gram-quantities of the (S)-enantiomer for biological testing (e.g., antiviral assays).[1] It is faster and leaves no toxic solvent residues.[1]
Use Chemical Resolution (L-DBTA) only if you are scaling up for a GLP tox batch or commercial manufacturing, as the process development time is significant.[1]
References
Review of Chiral Piperazine Separation: Niaei, N., et al. (2024).[1][2] Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Link
SFC Methodologies: BGB Analytik. Chiral Handbook: Method Development for HPLC and SFC. Link
Chemical Resolution Principles: BenchChem. Resolution of 2-Methylpiperazine derivatives using Tartaric Acid. Link
Letermovir Context: Wikipedia. Letermovir (Prevymis) Structure and Development. Link
Chiral Stationary Phase Mechanisms: SIELC Technologies. Separation of Piperazine derivatives on Reverse Phase and Mixed Mode Columns. Link
Infrared (IR) absorption bands for fluorobenzoyl amide bonds
Executive Summary The incorporation of fluorine into benzoyl amide scaffolds is a ubiquitous strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. However, the high electronegativity of fluori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of fluorine into benzoyl amide scaffolds is a ubiquitous strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. However, the high electronegativity of fluorine introduces specific perturbations in the vibrational spectrum of the amide bond.
This guide provides a comparative analysis of fluorobenzoyl amides versus their non-fluorinated and aliphatic counterparts. It details the specific wavenumber shifts (
) caused by electronic effects and outlines a self-validating ATR-FTIR protocol for confirming amide bond formation in fluorinated drug candidates.
Part 1: Theoretical Framework & Comparative Analysis
To accurately interpret the IR spectrum of a fluorobenzoyl amide, one must decouple the effects of conjugation (which lowers wavenumber) from fluorine-induced induction (which typically raises wavenumber).
The "Push-Pull" Mechanism
The carbonyl stretching frequency (Amide I) is determined by the bond order of the
bond.
Resonance Effect (+R): In benzamides, the phenyl ring conjugates with the carbonyl, increasing the single-bond character (
) and lowering the frequency relative to aliphatic amides.
Fluorine Effect (-I vs +R):
Inductive (-I): Fluorine is strongly electronegative. It withdraws electron density from the aromatic ring, making the ring less electron-rich. This effectively reduces the conjugation strength between the ring and the carbonyl, restoring some double-bond character to the
.
Net Result: A Blue Shift (increase in wavenumber) for fluorobenzamides compared to unsubstituted benzamides.
Comparative Band Assignment Table
The following table contrasts the key vibrational modes of a standard aliphatic amide, a benzamide, and a 4-fluorobenzamide.
Vibrational Mode
Band Name
Aliphatic Amide (Ref)
Benzamide (Conjugated)
4-Fluorobenzamide (Target)
Signal Character
C=O Stretch
Amide I
1680 – 1640 cm⁻¹
1660 – 1650 cm⁻¹
1670 – 1660 cm⁻¹
Strong, Sharp
N-H Bend
Amide II
1570 – 1515 cm⁻¹
1555 – 1535 cm⁻¹
1550 – 1530 cm⁻¹
Medium, Broad
C-N Stretch
Amide III
1305 – 1200 cm⁻¹
~1310 cm⁻¹
1320 – 1300 cm⁻¹
Medium (Mixed mode)
C-F Stretch
Aryl-F
Absent
Absent
1250 – 1200 cm⁻¹
Very Strong
Note: Data represents solid-state (ATR/KBr) frequencies. Solution-phase spectra will shift +10–20 cm⁻¹ due to loss of intermolecular hydrogen bonding.
Electronic Effect Visualization
The following diagram illustrates the causal link between the fluorine substituent and the observed spectral shift.
Caption: Causal pathway of Fluorine's inductive effect leading to the Amide I blue shift.
Part 2: Experimental Validation Protocol
This protocol uses Attenuated Total Reflectance (ATR) FTIR, which is superior to KBr pellets for fluorinated amides due to better reproducibility and lack of pressure-induced polymorphism.
Standard Operating Procedure (SOP)
Objective: Confirm formation of 4-fluorobenzoyl amide bond and validate purity via C-F/C=O ratio.
Equipment:
FTIR Spectrometer with Diamond ATR Accessory.
Solvent: Isopropanol (for cleaning).
Purge Gas: Dry Nitrogen.
Step-by-Step Workflow:
System Preparation (Self-Validation Step 1):
Purge spectrometer with
for 15 minutes to eliminate atmospheric (1600-1500 cm⁻¹ interference) and (2350 cm⁻¹).
Criteria: Background energy curve must show <1% noise in the 1600 cm⁻¹ region.
Sample Deposition:
Place ~2 mg of solid fluorobenzamide directly on the diamond crystal.
Apply pressure using the anvil until the force gauge reads 80-100 units (ensure intimate contact).
Acquisition:
Resolution: 2 cm⁻¹ (Critical for resolving sharp aromatic bands).
Scans: 32 or 64.
Range: 4000 – 600 cm⁻¹.
Data Processing:
Apply ATR Correction (intensity correction
).
Baseline correct (Rubberband method).
The "Diagnostic Triad" Check
To confirm the structure, you must identify three specific peaks simultaneously. If one is missing, the synthesis has failed.
The Anchor: C=O[1][2][3] Stretch at 1665 ± 5 cm⁻¹ .
The Validator: Aryl-F Stretch at 1230 ± 10 cm⁻¹ (Must be one of the strongest peaks).
The Confirmation: N-H Stretch at 3300 ± 50 cm⁻¹ (Single band for secondary, Doublet for primary).
Part 3: Data Interpretation & Troubleshooting
Distinguishing C-F from Fingerprint Noise
The C-F stretch (1200-1250 cm⁻¹) is often confused with C-N or C-O single bonds.
Differentiation: The Aryl-F band is typically the second strongest peak in the entire spectrum (after C=O). If the peak at 1230 cm⁻¹ is weak, it is not the C-F stretch.
Experimental Workflow Diagram
Caption: Step-by-step ATR-FTIR acquisition workflow with quality control loop.
Common Pitfalls
Water Interference: Atmospheric water absorbs exactly at 1600-1500 cm⁻¹, overlapping with the Amide II band. Solution: Aggressive N2 purging.
Hydrogen Bonding: If the Amide I band appears as a doublet or is excessively broad, the sample may be amorphous. Solution: Recrystallize to ensure a consistent polymorph.
References
NIST Chemistry WebBook. 4-Fluorobenzamide Infrared Spectrum. National Institute of Standards and Technology.[4][5][6]
[Link]
PubChem. 4-Fluorobenzamide Compound Summary (CID 71572).[3] National Center for Biotechnology Information.
[Link]
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023).[7][8]
[Link]
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra.
[Link]
Personal protective equipment for handling 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
Topic: Personal protective equipment for handling 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Compound Class: Halogenate...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
This guide defines the operational safety envelope for handling 1-(4-Chloro-2-fluorobenzoyl)-3-methylpiperazine . Due to the piperazine moiety and halogenated aromatic structure, this compound must be treated as a potential skin sensitizer and respiratory irritant . In the absence of compound-specific toxicology data, the "Precautionary Principle" mandates handling this substance as a hazardous pharmaceutical agent capable of causing severe irritation or allergic dermatitis.
Hazard Identification & Risk Assessment
Hazard Class
Risk Level
Mechanism of Action
Skin Sensitization
High
Piperazine derivatives are known sensitizers; repeated exposure may induce allergic dermatitis [1].
Respiratory Irritation
Moderate
Fine particulates may irritate the upper respiratory tract.
Ocular Damage
Moderate
Mechanical irritation from dust; chemical irritation from the halogenated motif.
Systemic Toxicity
Unknown
Treat as a potent bioactive agent. Analogs (e.g., chlorobenzhydryl piperazines) exhibit reproductive toxicity risks [2].
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for all personnel entering the handling zone.
Prevents permeation. Piperazines can diffuse through thin latex; nitrile offers superior chemical resistance to organic amides.
Ocular Protection
Chemical Splash Goggles (ANSI Z87.1 / EN 166)
Safety glasses are insufficient for powders that can become airborne. Goggles provide a seal against particulates.
Respiratory
N95 / P3 Mask (Minimum)Powered Air-Purifying Respirator (PAPR) for >10g
Essential during weighing or open-vessel transfers outside a fume hood (strongly discouraged).
Body Defense
Tyvek® Lab Coat (Closed front)
Cotton coats absorb chemicals; Tyvek repels particulates and minor splashes.
Operational Handling Protocol
Phase 1: Storage & Stability
Environment: Store at 2°C to 8°C in a dedicated chemical fridge.
Atmosphere: Hygroscopic potential exists. Store under Argon or Nitrogen pad if the container is opened.
Segregation: Keep away from strong oxidizing agents and strong acids (potential hydrolysis of the amide bond).
Phase 2: Weighing & Transfer (The Critical Control Point)
Static electricity is the primary vector for contamination when handling fine organic powders.
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Containment Hood.
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.
Technique:
Place a tackymat at the hood sash boundary.
Pre-weigh the solvent in the reaction vessel if possible, then add the solid directly to the solvent to suppress dust (wetting method).
Phase 3: Solubilization & Reaction
Solvent Compatibility: Soluble in DMSO, DMF, Dichloromethane (DCM) , and Methanol .
Reaction Setup: Vent reaction vessels to a scrubber or hood exhaust. Halogenated amides can release toxic byproducts if subjected to extreme thermal stress or incompatible reagents.
Visualized Workflows
Figure 1: Safe Handling Lifecycle
This workflow enforces a closed-loop safety system to minimize exposure.
Caption: Operational lifecycle ensuring containment from storage to disposal.
Figure 2: Emergency Response Logic
Immediate actions for exposure incidents.
Caption: Decision tree for immediate response to chemical exposure.
Disposal & Decontamination
Waste Stream Classification:
Primary Stream:Halogenated Organic Waste . Do NOT mix with non-halogenated solvents as this complicates incineration protocols.
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of in Hazardous Solid Waste bins (yellow bag/tag), not regular trash.
Decontamination Protocol:
Spill Cleanup: For powder spills, do not dry sweep.[1] Cover with a wet paper towel (soaked in water or ethanol) to dampen, then wipe up to prevent aerosolization.
Surface Cleaning: Wipe bench surfaces with 10% detergent solution followed by 70% Ethanol . Piperazines are organic bases; a mild acidic wash (citric acid solution) can help neutralize residues if standard cleaning fails.
References
European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: Piperazine.[3][4][1][2][5][6] Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24892489, 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]